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Introduction

Antibody-drug conjugates (ADCs) are a promising class of targeted cancer therapeutics that
combine the specificity of a monoclonal antibody with the potent cell-killing activity of a
cytotoxic payload. The efficacy of an ADC is critically dependent on its ability to be internalized
by target cancer cells, followed by the release of its cytotoxic payload. Therefore, the
guantitative assessment of ADC internalization is a crucial step in the development and
characterization of novel ADCs. This document provides a detailed guide for measuring the
internalization of DM1-SMe containing ADCs using flow cytometry, a high-throughput and
guantitative method. DM1-SMe is a potent microtubule-disrupting agent derived from
maytansine.[1] This application note will cover two primary flow cytometry-based methods: a
pH-sensitive dye assay and a quenching-based assay.

Principle of the Assays
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Flow cytometry offers a robust platform for quantifying ADC internalization by measuring the
fluorescence associated with individual cells.[2] The two methods detailed here provide distinct
approaches to differentiate between cell surface-bound and internalized ADC.

o pH-Sensitive Dye Assay: This method utilizes a fluorescent dye (e.g., pHrodo) that is
conjugated to the ADC. The dye is non-fluorescent at the neutral pH of the extracellular
environment but becomes highly fluorescent in the acidic environment of the endosomes and
lysosomes upon internalization.[3][4] This pH-dependent fluorescence allows for the specific
detection of internalized ADC, minimizing background signal from non-internalized ADC.[3]

e Quenching-Based Assay: In this approach, the ADC is labeled with a fluorescent dye. After
allowing for internalization, a quenching agent that cannot penetrate the cell membrane is
added. This quencher neutralizes the fluorescence of the ADC remaining on the cell surface,
enabling the specific measurement of the fluorescence from the internalized ADC population.

[5]

Data Presentation

The following tables summarize representative quantitative data obtained from flow cytometry-
based ADC internalization assays. While specific data for a DM1-SMe ADC is not publicly
available, the data for Trastuzumab-DM1 (T-DM1), which utilizes a similar maytansinoid
payload, provides a relevant reference for expected outcomes.

Table 1: Time-Course of ADC Internalization in HER2-Positive BT-474 Cells

Mean Fluorescence
Time (hours) Percent Internalization (%) Intensity (MFI) of
Internalized ADC

0 0 Baseline

2 25+ 4 1500 + 250
6 45+ 6 3200 + 400
12 55+8 4500 + 550
24 60+ 7 4800 + 600
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Data are presented as mean * standard deviation from three independent experiments.
Percent internalization is calculated based on the fluorescence of the internalized fraction
relative to the total cell-associated fluorescence.

Table 2: Internalization Half-Life of a Maytansinoid-Based ADC in Different Cancer Cell Lines

Internalization Half-Life

Cell Line Target Antigen .
(t1/2) in hours
SK-BR-3 HER2 6-14
BT-474 HER2 8-12
NCI-N87 HER2 18-25

Internalization half-life is defined as the time required for half of the initial cell surface-bound
ADC to be internalized.[6] This parameter is crucial for understanding the kinetics of ADC
uptake.

Experimental Protocols
Protocol 1: pH-Sensitive Dye-Based Internalization
Assay

This protocol describes the use of a pH-sensitive dye, such as pHrodo™ Red, to measure the
internalization of a DM1-SMe ADC.

Materials:

Target cancer cells (e.g., HER2-positive cell line for an anti-HER2-DM1-SMe ADC)

DM1-SMe ADC labeled with a pH-sensitive dye (e.g., pHrodo™ Red Amine-Reactive Dye)

Complete cell culture medium

Phosphate-buffered saline (PBS)

Trypsin-EDTA
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e Flow cytometer
e 96-well round-bottom plates
Procedure:
o Cell Preparation:
o Culture target cells to 70-80% confluency.
o Harvest cells using Trypsin-EDTA and wash with complete culture medium.
o Resuspend cells in complete culture medium to a concentration of 1 x 10”6 cells/mL.

e ADC Incubation:

[e]

Plate 100 pL of the cell suspension into each well of a 96-well plate.

o Add the pH-sensitive dye-labeled DM1-SMe ADC to the wells at the desired final
concentration (e.g., 10 pg/mL).

o Include a negative control of unlabeled ADC and an isotype control ADC labeled with the
same dye.

o Incubate the plate at 37°C and 5% CO2 for various time points (e.g., 0, 1, 4, 8, 24 hours).
For the 0-hour time point, keep the plate on ice.

e Cell Washing and Staining:

[¢]

After incubation, centrifuge the plate at 300 x g for 5 minutes and discard the supernatant.

[¢]

Wash the cells twice with 200 uL of cold PBS.

[e]

Resuspend the cells in 200 pL of cold PBS for flow cytometry analysis.

o

(Optional) A viability dye can be added to exclude dead cells from the analysis.

e Flow Cytometry Analysis:
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o Acquire data on a flow cytometer, measuring the fluorescence of the pH-sensitive dye in
the appropriate channel (e.g., PE-Texas Red channel for pHrodo™ Red).

o Collect at least 10,000 events per sample.

o Analyze the data using appropriate software to determine the percentage of fluorescent
(internalized) cells and the mean fluorescence intensity (MFI).

Protocol 2: Quenching-Based Internalization Assay

This protocol details the use of a fluorescently labeled ADC and an external quenching agent to
measure internalization.

Materials:

Target cancer cells

o DM1-SMe ADC labeled with a fluorescent dye (e.g., Alexa Fluor™ 488)
e Quenching agent (e.g., anti-Alexa Fluor™ 488 antibody or Trypan Blue)
o Complete cell culture medium

o Phosphate-buffered saline (PBS)

e Trypsin-EDTA

e Flow cytometer

e 96-well round-bottom plates

Procedure:

o Cell Preparation:

o Follow the same cell preparation steps as in Protocol 1.

e ADC Incubation:
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o Plate 100 pL of the cell suspension into each well of a 96-well plate.
o Add the fluorescently labeled DM1-SMe ADC at the desired concentration.

o Prepare two sets of samples for each time point: one that will be quenched and one that
will not (total fluorescence).

o Incubate the plate at 37°C and 5% CO2 for various time points. Keep the 0-hour time point
on ice.

e Quenching and Cell Washing:
o After incubation, centrifuge the plate and wash the cells once with cold PBS.

o For the quenched samples, add the quenching agent (e.g., anti-Alexa Fluor™ 488
antibody at a concentration sufficient to quench surface fluorescence) and incubate on ice
for 30 minutes.

o For the unquenched (total fluorescence) samples, add PBS.

o Wash the cells twice with cold PBS.

o Resuspend the cells in 200 pL of cold PBS for flow cytometry analysis.
e Flow Cytometry Analysis:

o Acquire data on a flow cytometer, measuring the fluorescence in the appropriate channel
(e.g., FITC channel for Alexa Fluor™ 488).

o Collect at least 10,000 events per sample.
o Calculate the percent internalization using the following formula:
» Percent Internalization = (MFI of quenched sample / MFI of unquenched sample) x 100

Visualizations

The following diagrams illustrate the key processes involved in DM1-SMe ADC internalization
and the experimental workflow for its measurement.
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Intracellular Trafficking and Mechanism of Action of DM1-SMe ADC
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Figure 1. Intracellular pathway of a DM1-SMe ADC.
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Experimental Workflow for ADC Internalization Assay
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Figure 2. Flow cytometry workflow for ADC internalization.
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Conclusion

The accurate measurement of ADC internalization is fundamental for the preclinical
development of effective and safe antibody-drug conjugates. Flow cytometry provides a
powerful, quantitative, and high-throughput platform for these assessments. The pH-sensitive
dye and quenching-based assays described in this application note offer reliable methods to
determine the internalization kinetics of DM1-SMe ADCs. The choice between these methods
will depend on the specific experimental needs, available reagents, and instrumentation. By
following these detailed protocols, researchers can generate robust and reproducible data to
inform the selection and optimization of ADC candidates for cancer therapy.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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